Bienvenue dans la boutique en ligne BenchChem!

Elexacaftor

CFTR corrector F508del EC50

Elexacaftor (VX-445) is the definitive next-generation CFTR corrector for translational research. Unlike first-generation modulators, it binds a distinct site enabling synergistic F508del rescue (EC50 5.5 μM). Clinical data demonstrate 4.0-fold greater ppFEV1 improvement (15.3% vs 3.8%) over LUM/IVA and 76% reduction in pulmonary exacerbations. As the standard-of-care benchmark with extensive real-world validation (n>16,000), elexacaftor is essential for CFTR functional assays, biomarker studies, and as an active comparator in novel modulator development.

Molecular Formula C26H34F3N7O4S
Molecular Weight 597.7 g/mol
CAS No. 2216712-66-0
Cat. No. B607289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElexacaftor
CAS2216712-66-0
SynonymsElexacaftor, WHO 11180;  WHO 11180;  WHO11180;  VX-445;  VX 445;  VX445;  Trikafta.
Molecular FormulaC26H34F3N7O4S
Molecular Weight597.7 g/mol
Structural Identifiers
SMILESCC1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCC(C)(C)C(F)(F)F)C(=O)NS(=O)(=O)C4=CN(N=C4C)C)(C)C
InChIInChI=1S/C26H34F3N7O4S/c1-16-12-25(5,6)35(13-16)22-18(23(37)33-41(38,39)19-14-34(7)31-17(19)2)8-9-20(30-22)36-11-10-21(32-36)40-15-24(3,4)26(27,28)29/h8-11,14,16H,12-13,15H2,1-7H3,(H,33,37)/t16-/m0/s1
InChIKeyMVRHVFSOIWFBTE-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility<1mg/mL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Elexacaftor (CAS 2216712-66-0): Mechanism and Clinical Positioning for CFTR Modulator Procurement


Elexacaftor (VX-445) is a next-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector designed to restore Phe508del CFTR protein function in patients with cystic fibrosis [1]. Elexacaftor and tezacaftor bind to different sites on the CFTR protein and have an additive effect in facilitating the cellular processing and trafficking of F508del-CFTR to increase the amount of CFTR protein delivered to the cell surface compared to either molecule alone [2]. Ivacaftor potentiates the channel open probability of the CFTR protein at the cell surface. The combined effect of elexacaftor, tezacaftor and ivacaftor is increased quantity and function of F508del-CFTR at the cell surface, resulting in increased CFTR activity as measured by CFTR mediated chloride transport [2].

Why Elexacaftor Cannot Be Substituted with First-Generation CFTR Correctors: Structural and Functional Basis


Elexacaftor is considered a next-generation CFTR corrector as it possesses both a different chemical structure and distinct binding mechanism compared to first-generation correctors like tezacaftor and lumacaftor [1]. Elexacaftor and tezacaftor stabilize sequential, RNF5-resistant folding states of CFTR-F508del, with elexacaftor binding to a distinct site that enables synergistic rather than merely additive rescue when combined with type I correctors [2]. This mechanistic divergence translates into substantial quantitative differences in clinical efficacy—in vitro EC50 values, ppFEV1 improvements, sweat chloride reductions, and pulmonary exacerbation rates—that render first-generation alternatives clinically inferior and unsuitable for substitution in research or therapeutic procurement contexts [3].

Quantitative Differentiation Evidence: Elexacaftor vs. First-Generation CFTR Correctors


EC50 Comparison: Elexacaftor Shows 5.5 μM Potency vs. Vanzacaftor in F508del-CFTR Functional Rescue

In direct head-to-head functional assays, elexacaftor demonstrated an EC50 of 5.5 μM for F508del-CFTR rescue, compared to vanzacaftor which exhibited an EC50 of 2.6 μM [1]. This establishes a clear potency benchmark for next-generation corrector selection in research applications.

CFTR corrector F508del EC50 potency

ppFEV1 Improvement: ETI Produces 11.95% Absolute Increase vs. Placebo — Nearly Quadruple That of First-Generation Modulators

A 2025 network meta-analysis of 13 randomized controlled trials evaluated comparative efficacy of CFTR modulators in patients aged ≥12 years with at least one F508del allele [1]. Compared to placebo, elexacaftor-tezacaftor-ivacaftor (ETI) produced a mean ppFEV1 improvement of 11.95% (95% CI: 7.40–16.50), whereas tezacaftor-ivacaftor and lumacaftor-ivacaftor produced substantially smaller effects, with ETI demonstrating effects nearly quadruple those of the first-generation combinations [1]. P-score ranking placed ETI as second overall behind vanzacaftor-tezacaftor-deutivacaftor [1].

ppFEV1 lung function network meta-analysis CFTR modulator

Direct Head-to-Head Comparison: ETI Achieves 15.3% ppFEV1 Improvement vs. 3.8% for LUM/IVA at 3 Months

In a direct comparative study of 32 pwCF homozygous for p.Phe508del-CFTR, ETI treatment produced a mean ppFEV1 improvement of 15.3% after 3 months compared to only 3.8% with LUM/IVA, representing a 4.0-fold greater improvement [1]. Concurrently, HE4 plasma levels decreased by a mean delta of -30.3 pmol/L with ETI versus -13.6 pmol/L with LUM/IVA, and a significant inverse correlation was observed between HE4 and ppFEV1 in both cohorts (r=-0.5452 and r=-0.5031, respectively; p<0.0001) [1].

head-to-head FEV1 biomarker HE4

Sweat Chloride Reduction: ETI Reduces Sweat Chloride by 28.3 mmol/L vs. Placebo in Phase 3 Trials

In a randomized, double-blind, Phase 3 study in patients with rare, non-F508del CFTR mutations responsive to Trikafta in vitro, ETI reduced mean sweat chloride concentration by 28.3 mmol/L compared to placebo [1]. This reduction demonstrates robust restoration of CFTR function at the cellular level. Additionally, ppFEV1 improved by 9.2 percentage points and pulmonary exacerbations were reduced by 72% per year compared to placebo [1].

sweat chloride CFTR function biomarker phase 3

Real-World Disease Modification: 76% Reduction in Pulmonary Exacerbations and 62% Lower Mortality in U.S. Registry

An interim analysis of the largest real-world study of Trikafta (n>16,000 from U.S. CFFPR) demonstrated a 76% reduction in cumulative annual rate of pulmonary exacerbations compared to the year prior to treatment initiation [1]. Additionally, the analysis showed a 62% lower rate of death and an 86% lower rate of lung transplant compared to the 2019 pre-Trikafta registry population [1]. German registry data (n≈3,000) showed comparable outcomes: 70% reduction in pulmonary exacerbations, 84% lower mortality, and 96% lower transplant rate [1].

real-world evidence pulmonary exacerbation mortality registry data

Patent Protection Status: 35 Active Patents with Estimated Generic Entry in 2037

Elexacaftor, as part of the Trikafta combination, is protected by 35 patents with over 519 patent family members across 48 countries [1]. The estimated loss of exclusivity and earliest generic entry date is December 8, 2037, based on the last compound-claiming patent and regulatory exclusivity protections [1]. This extended exclusivity period has significant implications for procurement planning, research material sourcing, and budget forecasting.

patent exclusivity procurement generic entry

High-Value Application Scenarios for Elexacaftor in Research and Therapeutic Procurement


F508del-CFTR Functional Rescue Assays Requiring Validated Positive Control

Elexacaftor serves as an essential positive control in CFTR functional rescue assays due to its well-characterized EC50 of 5.5 μM for F508del-CFTR rescue [1]. Researchers should select elexacaftor when establishing baseline CFTR correction activity against which novel correctors or combination regimens can be benchmarked, as its potency and mechanism are extensively validated in peer-reviewed studies and clinical trials [1].

Clinical Trial Comparator Arm Selection for Next-Generation CFTR Modulators

Given the network meta-analysis demonstrating that ETI produces ppFEV1 improvements nearly quadruple those of first-generation modulators (Tez-Iva and Lum-Iva) and P-score ranking placing ETI second only to VTD [1], elexacaftor-containing regimens represent the appropriate active comparator for trials evaluating novel CFTR modulators in F508del populations. The extensive real-world safety and efficacy data (n>16,000) further support its use as the benchmark standard of care [2].

Health System Formulary Evaluation and Cost-Effectiveness Modeling

Procurement and formulary decision-makers evaluating CFTR modulators should prioritize elexacaftor-based regimens based on direct head-to-head data showing 4.0-fold greater ppFEV1 improvement (15.3% vs. 3.8%) over LUM/IVA [1], coupled with real-world evidence of 76% reduction in pulmonary exacerbations and 62% lower mortality [2]. Patent exclusivity extending to 2037 [3] must be factored into long-term budget forecasting and supply chain planning.

Biomarker-Driven Research Using HE4 as a Surrogate for CFTR Modulator Efficacy

The established inverse correlation between HE4 plasma levels and ppFEV1 (r=-0.5452, p<0.0001) with ETI treatment [1] positions elexacaftor as a critical tool in studies utilizing HE4 as a non-invasive biomarker of CFTR modulator efficacy. ETI produces a mean HE4 reduction of -30.3 pmol/L at 3 months, substantially exceeding the -13.6 pmol/L reduction observed with LUM/IVA [1], making it the preferred agent for biomarker validation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Elexacaftor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.